An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These intrinsic characteristics—spanning solubility, lipophilicity, and ionization state—govern a molecule's behavior within complex biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3][4] A well-characterized molecule with an optimal physicochemical profile is more likely to navigate the arduous journey from a promising lead to a viable clinical candidate. Conversely, neglecting these fundamental properties often leads to costly late-stage failures in drug development.[1]
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline (CAS No. 1040687-78-2), a molecule of interest in medicinal chemistry.[5] By presenting a combination of predicted data, detailed experimental protocols for their validation, and an in-depth look at its expected spectroscopic profile, this document aims to equip researchers with the essential knowledge to effectively utilize this compound in their research endeavors.
Molecular Identity and Predicted Physicochemical Profile
2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline is a tertiary amine with a molecular formula of C₂₃H₂₅NO₂ and a molecular weight of 347.45 g/mol .[5][6] Its structure comprises a 2,5-dimethylaniline moiety linked via a methylene bridge to a benzyl group, which is further substituted with a 2-phenoxyethoxy side chain.
Due to the absence of publicly available experimental data for this specific molecule, the following physicochemical parameters have been predicted using widely recognized computational models such as those found in ACD/Labs Percepta, ChemAxon MarvinSketch, and Molinspiration. These in silico tools provide valuable estimations that guide initial experimental design and compound assessment.
| Physicochemical Property | Predicted Value | Significance in Drug Discovery |
| Melting Point (°C) | 110 - 130 | Influences solubility, dissolution rate, and formulation development. |
| Boiling Point (°C) | > 500 | Indicates thermal stability and volatility. |
| Water Solubility (mg/L) | < 10 | Crucial for absorption and bioavailability. Low solubility can be a major hurdle. |
| logP (Octanol/Water) | 4.5 - 5.5 | A measure of lipophilicity, affecting membrane permeability and target binding. |
| pKa (Basic) | 3.5 - 4.5 | Determines the ionization state at physiological pH, impacting solubility and receptor interaction. |
Experimental Determination of Physicochemical Properties: A Methodological Deep Dive
The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline. The causality behind each experimental choice is explained to provide a deeper understanding of the protocols.
Workflow for Physicochemical Characterization
Caption: A generalized workflow for the comprehensive physicochemical and spectroscopic characterization of a novel chemical entity.
Melting Point Determination
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Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.
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Methodology (Capillary Method):
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Ensure the sample of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline is thoroughly dried and finely powdered.
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Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in a calibrated melting point apparatus.
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Heat the apparatus at a rate of 10-15 °C per minute initially.
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As the expected melting range is approached, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
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Record the temperature at which the first liquid droplet is observed and the temperature at which the entire sample has melted. This range is the melting point.
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Boiling Point Determination
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Rationale: The boiling point provides information about the volatility of a substance and is an indicator of the strength of intermolecular forces.
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Methodology (Microscale Distillation):
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Place a small volume (e.g., 1-2 mL) of the compound into a micro-distillation apparatus.
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Add a boiling chip to ensure smooth boiling.
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Slowly heat the apparatus using a suitable heating mantle.
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Record the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature at the distillation head during the collection of the first few drops of distillate.
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Aqueous Solubility Determination
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Rationale: Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can significantly hinder its absorption from the gastrointestinal tract.
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Methodology (Shake-Flask Method):
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Prepare a series of vials containing a fixed volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4).
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Add an excess amount of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline to each vial to create a saturated solution.
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Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, centrifuge the samples to separate the undissolved solid.
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Carefully withdraw an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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The average concentration from multiple determinations represents the aqueous solubility.
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Lipophilicity (logP) Determination
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Rationale: The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. It influences a drug's ability to cross biological membranes and can impact its binding to target proteins.
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Methodology (Shake-Flask Method):
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Prepare a solution of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline in either n-octanol or water.
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In a separatory funnel, combine equal volumes of n-octanol and water that have been pre-saturated with each other.
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Add a known amount of the compound solution to the biphasic system.
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Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.
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Allow the layers to separate completely.
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Carefully collect samples from both the n-octanol and aqueous layers.
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Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
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Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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The logP is the base-10 logarithm of P.
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Ionization Constant (pKa) Determination
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Rationale: The pKa value indicates the strength of an acidic or basic functional group. For an amine like the target molecule, the pKa will determine the extent of its protonation at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.
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Methodology (Potentiometric Titration):
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Dissolve a precise amount of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Use a calibrated pH meter to monitor the pH of the solution.
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Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
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Record the pH of the solution after each addition of the titrant.
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Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point of the titration curve.
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Expected Spectroscopic Profile
The structural elucidation of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline can be unequivocally confirmed through a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral characteristics are anticipated.
Logical Flow of Spectroscopic Analysis
Caption: A logical workflow illustrating the synergistic use of various spectroscopic techniques for structural elucidation.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to be complex, exhibiting signals corresponding to the distinct proton environments in the molecule.
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Aromatic Protons (δ 6.5-7.5 ppm): Multiple signals in this region will correspond to the protons on the three aromatic rings (2,5-dimethylphenyl, benzyl, and phenoxy). The specific splitting patterns will depend on the substitution and coupling between adjacent protons.
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Phenoxyethoxy Protons (δ 4.0-4.5 ppm): Two triplets, each integrating to 2H, are expected for the -OCH₂CH₂O- moiety.
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Benzylidene Protons (δ 4.3-4.8 ppm): A singlet or a broad singlet integrating to 2H is anticipated for the -CH₂- group connecting the aniline nitrogen to the benzyl ring.
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Methyl Protons (δ 2.0-2.5 ppm): Two singlets, each integrating to 3H, will be present for the two methyl groups on the aniline ring.
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Amine Proton (N-H): A broad singlet may be observed, the chemical shift of which will be dependent on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
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Aromatic Carbons (δ 110-160 ppm): A number of signals will appear in this region, corresponding to the carbons of the three aromatic rings. Quaternary carbons will generally have lower intensities.
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Ether Carbons (δ 65-75 ppm): Signals for the carbons of the -OCH₂CH₂O- group are expected in this range.
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Benzylidene Carbon (δ 45-55 ppm): The signal for the -CH₂- carbon of the benzyl group attached to the nitrogen is expected here.
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Methyl Carbons (δ 15-25 ppm): Two signals corresponding to the two methyl carbons on the aniline ring will be observed.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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N-H Stretch: A weak to medium band around 3300-3500 cm⁻¹ may be present, corresponding to the secondary amine N-H stretch.
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C-H Aromatic Stretch: Bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.
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C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹ will correspond to the C-H stretching of the methyl and methylene groups.
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C=C Aromatic Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring skeletal vibrations.
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C-N Stretch: A band in the 1250-1350 cm⁻¹ region can be attributed to the C-N stretching of the aromatic amine.
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C-O Ether Stretch: A strong band in the 1000-1300 cm⁻¹ region will indicate the C-O stretching of the ether linkages.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern, aiding in structural confirmation.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 347.45, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Common fragmentation pathways for N-benzylanilines include cleavage of the benzylic C-N bond, leading to the formation of a tropylium ion (m/z = 91) and a fragment corresponding to the substituted aniline.
Conclusion
A comprehensive understanding and experimental validation of the physicochemical properties of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline are paramount for its successful application in drug discovery and development. The predicted values presented in this guide offer a solid starting point for experimental design, while the detailed methodologies provide a robust framework for obtaining accurate and reliable data. The expected spectroscopic profile serves as a valuable reference for structural confirmation. By integrating these theoretical predictions with rigorous experimental validation, researchers can confidently advance their investigations with this promising molecule.
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